2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-
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Overview
Description
2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furanone ring, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the furanone ring and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Furanone Ring: This can be achieved through cyclization reactions involving precursors such as γ-hydroxy acids or γ-lactones.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-phenyl]-3-(1-methylethyl)-: A similar compound with a simpler structure.
2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[(4-methoxyphenyl)methyl]-3-(1-methylethyl)-: Another related compound with different substituents.
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
324763-45-3 |
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Molecular Formula |
C25H40O6 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(3S,5S)-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C25H40O6/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23,26H,7,10-12,14-15H2,1-6H3/t19-,20-,21+,23-/m0/s1 |
InChI Key |
VDTZQPHQAISVEI-QXUYBEEESA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)O |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)O |
Origin of Product |
United States |
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